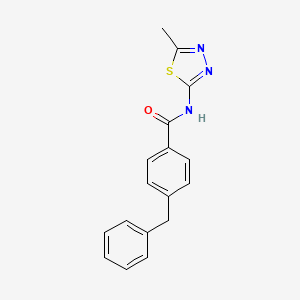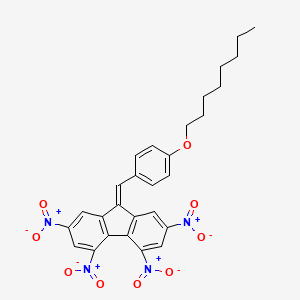![molecular formula C18H18N4OS2 B2771557 2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-benzylacetamide CAS No. 385420-89-3](/img/structure/B2771557.png)
2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-benzylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-benzylacetamide” has a molecular formula of C17H23N5O2S2. It has an average mass of 393.527 Da and a mono-isotopic mass of 393.129303 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . The reaction involves nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from an intermediate .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The structure includes a cyclopenta ring fused with a thieno ring, which is further fused with a pyrimidin ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. It has been established that the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Applications De Recherche Scientifique
Anticancer Applications
- A study detailed the synthesis of related thieno[2,3-d]pyrimidin derivatives and evaluated their in vitro and in vivo activity against cancer cell lines, such as MCF-7 (breast cancer) and HepG-2 (hepatocellular carcinoma). Some compounds exhibited significant antiproliferative potential, with IC50 values ranging from 23.2 to 95.9 µM. Specifically, one compound induced apoptosis in MCF-7 cells, demonstrating a 26.86% reduction in cell viability and a significant decrease in solid tumor mass upon in vivo treatment (Gad et al., 2020).
Synthetic Pathways and Chemical Properties
- The synthesis of classical and nonclassical thieno[2,3-d]pyrimidines as potential thymidylate synthase inhibitors, suggesting applications in antitumor therapy. This research underscores the versatile synthetic routes and potential therapeutic applications of thieno[2,3-d]pyrimidin derivatives, hinting at the broader research interest in compounds with a similar core structure (Gangjee et al., 2004).
Methodological Innovations
- The development of synthetic strategies for thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks. This research highlights innovative synthetic approaches that could be applicable to the synthesis and functionalization of 2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-benzylacetamide and related compounds (Janardhan et al., 2014).
Antimicrobial and Antibacterial Activities
- The preparation of novel thienopyrimidine linked rhodanine derivatives and their evaluation for antimicrobial activity revealed that some derivatives demonstrated significant antibacterial potency against various strains, including E. coli and B. subtilis. This suggests that modifications of the this compound structure could yield compounds with valuable antimicrobial properties (Kerru et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
2-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanyl]-N-benzylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c19-16-15-12-7-4-8-13(12)25-17(15)22-18(21-16)24-10-14(23)20-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,20,23)(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXXHSUQIBUYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

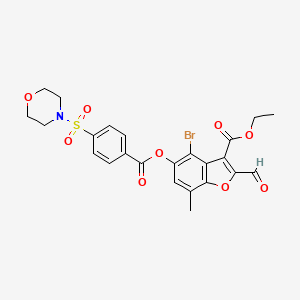

![4-(N-butyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2771476.png)
![(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid](/img/no-structure.png)
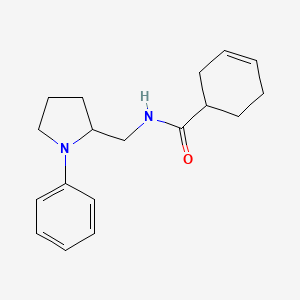


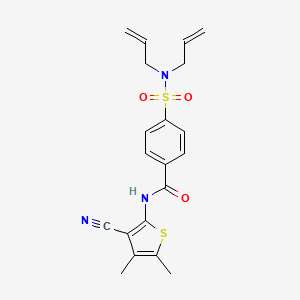
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-ethylurea](/img/structure/B2771485.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2771487.png)

![ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-2-methylpropanoate](/img/structure/B2771492.png)
